Synthesis and characterization of Tributyl(4-chlorophenyl)stannane
Synthesis and characterization of Tributyl(4-chlorophenyl)stannane
Title: Technical Guide: Synthesis, Purification, and Characterization of Tributyl(4-chlorophenyl)stannane
Abstract This technical guide details the robust synthesis of Tributyl(4-chlorophenyl)stannane (CAS: 17151-48-3), a critical organometallic reagent employed primarily in Stille cross-coupling reactions for the introduction of the 4-chlorophenyl moiety. Unlike generic procedures, this document focuses on the Grignard-mediated route as the most scalable and process-friendly methodology, while addressing the critical bottleneck of organotin chemistry: the removal of toxic tin residues. A self-validating purification protocol utilizing Potassium Fluoride (KF) precipitation is established to ensure high-purity isolation suitable for pharmaceutical applications.
Core Directive & Safety Architecture
The "Tin" Hazard: Organotin compounds are potent neurotoxins and skin irritants. Tributyltin species are highly lipophilic, facilitating rapid dermal absorption.
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Engineering Controls: All operations must be performed in a high-efficiency fume hood.
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PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Standard latex offers negligible protection against organotins.
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Waste Management: All aqueous washes and solid waste (silica/celite) must be segregated into specific "Heavy Metal/Organotin" waste streams, never general organic waste.
Synthesis Strategy: The Grignard Route
While 4-chlorophenyltributylstannane can be synthesized via lithiation (
Reaction Scheme:
Experimental Protocol
Reagents:
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1-Bromo-4-chlorobenzene (1.0 equiv)
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Magnesium turnings (1.1 equiv, oven-dried)
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Tributyltin chloride (Bu
SnCl) (0.95 equiv) – Note: Using a slight deficit of tin ensures complete consumption of the toxic tin reagent, leaving the easier-to-remove aryl halide in excess. -
Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology:
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Grignard Formation:
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In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 equiv) by dry stirring for 10 mins.
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Add a crystal of iodine and cover Mg with minimal anhydrous THF.
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Add 5% of the 1-bromo-4-chlorobenzene solution. Heat gently with a heat gun until the iodine color fades (initiation).
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Dropwise add the remaining bromide in THF over 30-45 minutes, maintaining a gentle reflux.
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Checkpoint: After addition, reflux for 1 hour. The solution should be dark gray/brown.
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Stannylation:
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Cool the Grignard solution to 0°C using an ice bath.
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Add Tributyltin chloride (0.95 equiv) dropwise over 20 minutes. The exotherm is significant; control the rate to keep internal temp <10°C.
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Allow the mixture to warm to room temperature (RT) and stir overnight (12h).
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Purification: The KF Workup (Self-Validating System)
The standard aqueous workup leaves residual tributyltin halides, which are notoriously difficult to separate by chromatography due to "streaking." We utilize the Potassium Fluoride (KF) Polymerization method.
Mechanism:
Protocol:
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Quench: Pour the reaction mixture into a saturated NH
Cl solution. Extract with Diethyl Ether ( ). -
KF Treatment: Combine organic layers.[1] Add 100 mL of saturated aqueous KF solution .
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Vigorous Stirring: Stir vigorously for 1 hour. A white, fluffy precipitate (Bu
SnF) will form at the interface. -
Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin byproducts are trapped in the Celite.
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Drying: Wash the filtrate with brine, dry over Na
SO , and concentrate in vacuo. -
Final Polish: Flash chromatography (Hexanes/EtOAc 98:2) yields the pure oil.
Characterization Data
Physical Properties:
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Appearance: Colorless to pale yellow oil.
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Density: 1.169 g/mL at 25°C.
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Refractive Index (
): 1.522.
Spectroscopic Data:
| Technique | Parameter | Assignment / Value |
| Solvent: CDCl | ||
| Aromatic (ortho to Cl) | ||
| Aromatic (meta to Cl, ortho to Sn) | ||
| Bu-CH | ||
| Bu-CH | ||
| Bu-CH | ||
| Bu-CH | ||
| Solvent: CDCl | ||
| Aromatic Carbons (C-Sn coupling observed) | ||
| Butyl chain carbons | ||
| Standard: Me | ||
| Characteristic Aryl-SnBu |
Visualization: Workflow & Mechanism
Figure 1: Process flow for the synthesis and KF-mediated purification of Tributyl(4-chlorophenyl)stannane.[2][3][4][5]
Applications in Drug Development
This reagent is a "privileged building block" in Medicinal Chemistry, specifically for Stille Cross-Coupling .
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Utility: It introduces the 4-chlorophenyl group, a common pharmacophore that improves metabolic stability (blocking para-oxidation) compared to a phenyl group.
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Reaction:
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Advantage: Unlike boronic acids (Suzuki), stannanes are neutral, soluble in non-polar solvents, and do not require base, making them compatible with base-sensitive substrates (e.g., esters, lactones).
References
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Preparation of Stannanes: Organic Syntheses, Coll. Vol. 10, p. 621 (2004); Vol. 75, p. 139 (1998). Link
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KF Workup Protocol: Leibner, J. E.; Jacobus, J. J. Org. Chem.1979 , 44, 449. Link
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Physical Properties & Safety: Sigma-Aldrich Safety Data Sheet (SDS) for Tributyl(4-chlorophenyl)stannane. Link
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Nickel-Catalyzed Stannylation (NMR Data Source): Malo, M. et al. Molecules2019 , 24(9), 1662. (Compound 3o). Link
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Stille Coupling Review: Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction.Org.[1][2][6][7] React.1997 , 50, 1–652. Link
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 3. lookchem.com [lookchem.com]
- 4. Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
